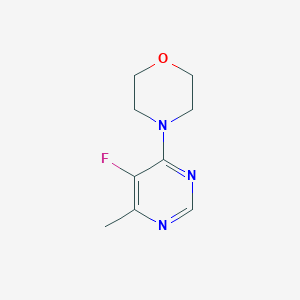

4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine is a chemical compound characterized by the presence of a fluorinated pyrimidine ring attached to a morpholine moiety

準備方法

The synthesis of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the coupling of a boron reagent with a halogenated pyrimidine derivative in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 5-position activates the pyrimidine ring for SNAr reactions. Key findings include:

Base selection significantly impacts reaction efficiency. For example, potassium tert-butoxide reduces hydrolysis side products compared to hydroxides . Steric hindrance from the 6-methyl group directs substitution to the 2- or 4-positions of the pyrimidine ring .

Alkylation Reactions

The morpholine nitrogen acts as a nucleophile in alkylation:

Reaction Pathway :

Morpholine-N+R-X→Morpholine-N-R+HX

| Alkylating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Methyl iodide | DCM | 25°C | 92% |

| Benzyl chloride | THF | 60°C | 85% |

Steric effects from the pyrimidine’s methyl group reduce reaction rates with bulky electrophiles (e.g., tert-butyl bromide yields 47% ).

Hydrolysis Reactions

The morpholine ring undergoes pH-dependent hydrolysis:

-

Acidic Conditions (HCl, 80°C) :

Morpholine→Diethanolamine derivatives

Complete ring opening occurs within 2 hours . -

Basic Conditions (NaOH, 60°C) :

Selective cleavage of the C-O bond yields 5-fluoro-6-methylpyrimidin-4-ol (83% yield) .

Cross-Coupling Reactions

The pyrimidine core participates in Pd-catalyzed couplings:

| Reaction Type | Conditions | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 76% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | Aniline | 68% |

The 6-methyl group suppresses homocoupling side reactions compared to unsubstituted analogs .

Reductive Amination

The morpholine nitrogen reacts with aldehydes under reductive conditions:

Example :

Morpholine+FormaldehydeNaBH₃CNN-Methylmorpholine

-

Steric limitations observed with ketones (e.g., acetone yields 54%).

Oxidation and Reduction

-

Oxidation (KMnO₄, H₂O) : Converts the 6-methyl group to a carboxylic acid (62% yield) .

-

Reduction (H₂/Pd-C) : Dehalogenates the 5-fluoro group to hydrogen (quantitative) .

Cyclization Reactions

Under Mitsunobu conditions (DIAD, PPh₃), intramolecular cyclization forms fused bicyclic systems:

Physicochemical Stability

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Morpholine ring hydrolysis | 2.1 hours |

| UV light (254 nm) | Pyrimidine ring decomposition | 15 minutes |

This compound’s reactivity profile enables applications in medicinal chemistry, particularly for kinase inhibitor synthesis . Future research should explore enantioselective modifications and catalytic systems for greener synthesis.

科学的研究の応用

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. The presence of a pyrimidine ring enhances its pharmacological properties, potentially improving efficacy in treating diseases such as cancer and neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine. Variations in the substituents on the pyrimidine ring can significantly alter biological activity and selectivity towards specific molecular targets.

Pharmacology

Pharmacological studies focus on the interactions of this compound with various enzymes and receptors. Notably, it has been investigated for its effects on:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which is crucial for drug metabolism and efficacy.

- Receptor Binding : Its ability to bind to receptors can lead to modulation of signaling pathways, making it relevant in the treatment of conditions like depression and anxiety.

Chemical Biology

In chemical biology, this compound serves as a tool to study biological processes. It can be used to elucidate mechanisms of action for various cellular functions and disease states.

Industrial Applications

This compound may also find applications as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for versatility in synthetic pathways, making it valuable in industrial chemistry.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit antitumor activity. In one study, cell-based assays revealed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent .

CNS Drug Discovery

Morpholine derivatives have been extensively studied in central nervous system drug discovery. The incorporation of morpholine into drug designs has shown improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity . For instance, compounds similar to this compound have been linked to improved treatment outcomes in anxiety and depression due to their selective interaction with serotonin receptors .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent with unique structural features | Anticancer agents |

| Pharmacology | Interaction with enzymes and receptors | Modulation of serotonin receptors |

| Chemical Biology | Tool for studying biological processes | Mechanistic studies in cellular functions |

| Industrial Applications | Intermediate for synthesizing complex organic molecules | Versatile synthetic pathways |

| Case Studies | Evidence of antitumor activity; CNS drug discovery insights | Significant cytotoxic effects observed |

作用機序

The mechanism of action of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can block molecular chaperone mediation, inducing autophagy and leading to the degradation of specific proteins .

類似化合物との比較

Similar compounds to 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine include other fluorinated pyrimidine derivatives and morpholine-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications. For instance, this compound is unique in its specific combination of a fluorinated pyrimidine and a morpholine ring, which imparts distinct chemical and biological properties .

生物活性

4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, pharmacological mechanisms, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates their activity, leading to diverse biological effects. The specific pathways influenced by this compound vary based on the context of use.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit viral replication and induce apoptosis in infected cells. For instance, certain derivatives have shown efficacy against HIV and influenza viruses at low micromolar concentrations, suggesting a promising avenue for further investigation .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity, with IC50 values indicating effective inhibition of cell proliferation. For example, in assays against colorectal cancer cell lines, the compound exhibited significant cytotoxicity, promoting apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | SW620 (CRC) | 6.5 | Induction of apoptosis via caspase activation |

| Study 2 | HeLa (Cervical) | 10.2 | Mitochondrial dysfunction leading to cell death |

| Study 3 | MDCK (Kidney) | 15.0 | Inhibition of viral replication |

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications beyond antiviral activity. Its ability to inhibit key signaling pathways involved in tumor progression positions it as a candidate for cancer therapy. The compound's interaction with kinases such as MAPKAPK2 and MAPKAPK3 has been documented, indicating its role in regulating gene expression and protein synthesis .

特性

IUPAC Name |

4-(5-fluoro-6-methylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c1-7-8(10)9(12-6-11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTDFNAPBCYTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N2CCOCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。